molecular formula C14H11FN2S B2788284 N-benzyl-6-fluoro-1,3-benzothiazol-2-amine CAS No. 131169-64-7

N-benzyl-6-fluoro-1,3-benzothiazol-2-amine

Cat. No.: B2788284
CAS No.: 131169-64-7
M. Wt: 258.31
InChI Key: AASSTUSOWJMKQD-UHFFFAOYSA-N
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Description

Historical Context and Development of Benzothiazole Scaffold in Medicinal Chemistry

The benzothiazole nucleus, characterized by a benzene ring fused to a thiazole moiety, has been a cornerstone of medicinal chemistry since its discovery in the late 19th century. Early studies focused on its synthesis via cyclization of thioamide derivatives, as demonstrated in the work of Fairbanks (1947), who explored benzothiazole analogs for antimalarial applications. The scaffold’s versatility became evident through structure-activity relationship (SAR) studies, which revealed that substitutions at the 2-, 4-, and 6-positions profoundly influence bioactivity. For instance, Jacobson’s method of introducing methoxy (-OCH₃) or chloro (-Cl) groups at position 4 of 2-mercaptobenzothiazole enhanced antibacterial and antifungal activities, respectively.

By the mid-20th century, researchers recognized the benzothiazole core as a privileged structure in drug design. Its planar aromatic system facilitates π-π stacking interactions with biological targets, while the sulfur and nitrogen atoms enable hydrogen bonding and coordination with metal ions. These properties underpinned the development of antitubercular agents such as 2-aminobenzothiazoles and anticancer compounds like 2-arylbenzothiazoles, which exhibit selective toxicity toward cancer cells. The discovery that chloro-substituted aminobenzothiazoles (e.g., compound 6 in Figure 2 of Okonkwo et al., 2023) sensitize cancer cells to chemotherapy further solidified the scaffold’s therapeutic relevance.

Properties

IUPAC Name

N-benzyl-6-fluoro-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2S/c15-11-6-7-12-13(8-11)18-14(17-12)16-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AASSTUSOWJMKQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC3=C(S2)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N-benzyl-6-fluoro-1,3-benzothiazol-2-amine can be synthesized through the reaction of 2-aminobenzothiazole with benzyl halides in the presence of a base. The reaction typically occurs in a solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures . The general reaction scheme is as follows:

2-aminobenzothiazole+benzyl halideThis compound\text{2-aminobenzothiazole} + \text{benzyl halide} \rightarrow \text{this compound} 2-aminobenzothiazole+benzyl halide→this compound

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-6-fluoro-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The fluorine atom in the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial and Anticancer Properties
Research indicates that benzothiazole derivatives exhibit antimicrobial and anticancer activities. N-benzyl-6-fluoro-1,3-benzothiazol-2-amine has been investigated for its efficacy against various pathogens and cancer cell lines. Studies have shown that compounds in this class can inhibit the growth of Mycobacterium tuberculosis and other bacterial strains, suggesting potential as anti-tubercular agents .

Neuropharmacology
Recent investigations have also explored the neuropharmacological effects of benzothiazole derivatives. For instance, a series of related compounds demonstrated anticonvulsant properties without neurotoxicity in preclinical models . This positions this compound as a candidate for further research in treating neurological disorders.

Trypanosomiasis Treatment
Another promising application is in the treatment of human African trypanosomiasis (sleeping sickness). Benzothiazole derivatives have shown activity against Trypanosoma brucei, the causative agent of the disease. Compounds structurally related to this compound have been optimized for improved metabolic stability and efficacy in murine models .

Materials Science Applications

Synthesis of Advanced Materials
this compound is utilized in the synthesis of advanced materials, including polymers and dyes. Its unique electronic properties facilitate the development of materials with specific optical and electronic characteristics. This compound serves as an intermediate in creating specialty chemicals used in various industrial applications .

Data Table: Summary of Applications

Application Area Description References
Antimicrobial Activity Effective against Mycobacterium tuberculosis and other pathogens.
Anticancer Properties Investigated for potential anticancer effects on various cancer cell lines.
Neuropharmacology Exhibits anticonvulsant properties without neurotoxicity.
Trypanosomiasis Treatment Active against Trypanosoma brucei; optimized derivatives show promise in vivo.
Materials Science Used in the synthesis of polymers and dyes with specific electronic properties.

Case Studies

  • Antitubercular Activity Study
    • A recent study synthesized several benzothiazole derivatives, including this compound, which were evaluated for their inhibitory effects on Mycobacterium tuberculosis. The results indicated that these compounds showed promising activity compared to standard treatments, paving the way for future drug development .
  • Neuropharmacological Assessment
    • A series of experiments assessed the anticonvulsant effects of benzothiazole derivatives. The study found that certain compounds exhibited significant activity in seizure models while maintaining low toxicity profiles, suggesting their potential utility in treating epilepsy .
  • Development for Trypanosomiasis
    • Research focused on optimizing benzothiazole derivatives for treating human African trypanosomiasis highlighted the efficacy of these compounds in murine models. The best-performing analogues achieved high cure rates, indicating their potential as new therapeutic agents against this neglected tropical disease .

Mechanism of Action

The mechanism of action of N-benzyl-6-fluoro-1,3-benzothiazol-2-amine is not fully understood. it is believed to interact with various molecular targets and pathways, including enzymes and receptors involved in biological processes. The compound’s fluorine atom and benzothiazole ring are thought to play crucial roles in its interactions with these targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzothiazole Core

N-Benzyl-6-chloro-1,3-benzothiazol-2-amine
  • Substituents : Chlorine at position 6, benzyl group on the amine.
  • Molecular Formula : C₁₄H₁₁ClN₂S.
  • Molecular Weight : 274.77 g/mol.
  • Key Differences : The chlorine atom increases molecular weight compared to fluorine and may enhance lipophilicity. Chlorine’s larger atomic radius and higher electronegativity could influence binding interactions in biological targets .
N-Benzyl-6-ethyl-1,3-benzothiazol-2-amine
  • Substituents : Ethyl group at position 6, benzyl group on the amine.
  • Molecular Formula : C₁₆H₁₆N₂S.
  • Molecular Weight : 268.38 g/mol.
  • This alkyl substituent may also alter electronic effects on the benzothiazole ring .
6-Fluoro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine
  • Substituents : Fluorine at position 6, propyl-imidazole group on the amine.
  • Molecular Formula : C₁₃H₁₃FN₄S.
  • Molecular Weight : 276.33 g/mol.
  • Key Differences : The imidazole-propyl chain adds polar and hydrogen-bonding capabilities, which could enhance interactions with enzymes or receptors. This modification might improve target specificity compared to the benzyl group .

Non-Benzylated Analogs

6-Ethyl-1,3-benzothiazol-2-amine
  • Substituents : Ethyl group at position 4.
  • Molecular Formula : C₉H₁₀N₂S.
  • Molecular Weight : 178.25 g/mol.
  • Key Differences : Absence of the benzyl group reduces lipophilicity, likely decreasing blood-brain barrier penetration. Simpler structure may limit pharmacological activity .
6-(Trifluoromethoxy)-1,3-benzothiazol-2-amine (Riluzole)
  • Substituents : Trifluoromethoxy group at position 6.
  • Molecular Formula : C₈H₅F₃N₂OS.
  • Molecular Weight : 234.20 g/mol.
  • Key Differences : The trifluoromethoxy group enhances metabolic stability and electron-withdrawing effects, making riluzole a clinically approved neuroprotective agent. This highlights the importance of substituent choice in drug development .

Activity and Toxicity Data

  • Anticancer Activity : Chloro and ethyl analogs have been evaluated against colon cancer cell lines (HCT-116, HCT15, HT29), with activity linked to substituent-driven interactions with cellular targets .
  • Toxicity : Toxi-light assays suggest that benzothiazoles with halogen substituents (e.g., chloro, fluoro) exhibit moderate toxicity profiles, while alkyl groups like ethyl may reduce acute toxicity .

Structural and Functional Data Table

Compound Name Substituent (Position 6) Benzyl Group Molecular Formula Molecular Weight (g/mol) Notable Properties
N-Benzyl-6-fluoro-1,3-benzothiazol-2-amine Fluorine Yes C₁₄H₁₁FN₂S 258.31 High lipophilicity, anticancer potential
N-Benzyl-6-chloro-1,3-benzothiazol-2-amine Chlorine Yes C₁₄H₁₁ClN₂S 274.77 Enhanced binding affinity
N-Benzyl-6-ethyl-1,3-benzothiazol-2-amine Ethyl Yes C₁₆H₁₆N₂S 268.38 Steric bulk, improved permeability
6-Fluoro-N-(3-imidazol-1-ylpropyl)-... Fluorine No C₁₃H₁₃FN₄S 276.33 Polar interactions, target specificity
Riluzole Trifluoromethoxy No C₈H₅F₃N₂OS 234.20 Neuroprotective, clinical use

Key Findings and Implications

  • Substituent Effects : Fluorine and chlorine enhance electronic effects and binding, while alkyl groups (ethyl) improve solubility or steric interactions.
  • Pharmacological Potential: Analogs with imidazole or trifluoromethoxy groups demonstrate diversified applications, from anticancer to neuroprotective agents.

Further studies on This compound should focus on in vitro and in vivo efficacy, toxicity profiling, and crystallographic analysis to elucidate its binding modes .

Biological Activity

N-benzyl-6-fluoro-1,3-benzothiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

This compound is characterized by the presence of a benzothiazole moiety with a fluorine atom at the 6-position and a benzyl group attached to the nitrogen atom. Its molecular formula is C_{11}H_{10}FN_{2}S, with a molecular weight of approximately 226.27 g/mol.

Biological Activity

1. Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains, showing effectiveness particularly against Gram-positive bacteria. A study reported that derivatives of benzothiazole compounds, including this specific compound, demonstrated significant inhibitory effects on microbial growth.

2. Anticancer Properties
The compound has also been investigated for its anticancer activities. In vitro studies have shown that it can induce apoptosis in cancer cell lines, including breast and liver cancer cells. The mechanism involves the disruption of cellular pathways critical for cancer cell survival and proliferation .

3. Antitubercular Activity
this compound is being explored as a potential anti-tubercular agent. It may inhibit the enzyme DprE1, which is essential for the survival of Mycobacterium tuberculosis, thereby offering a novel approach to treating tuberculosis .

The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with multiple molecular targets within biological systems:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways.
  • Receptor Interaction : Its structure allows it to bind to various receptors, modulating their activity and influencing cellular responses.

Comparative Analysis

To better understand the unique properties of this compound compared to similar compounds, the following table summarizes key features:

Compound NameStructure FeaturesUnique Aspects
N-benzyl-1,3-benzothiazol-2-amineLacks fluorine atomMay exhibit different biological activity
6-fluoro-1,3-benzothiazol-2-amineLacks benzyl groupPotentially lower solubility and altered interaction
N-benzyl-4,6-difluoro-1,3-benzothiazol-2-amineContains two fluorine atomsEnhanced biological activity due to additional fluorine

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

  • Antimicrobial Efficacy : A study tested various derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with a benzothiazole core exhibited significant antibacterial activity with minimal cytotoxicity towards human cells.
  • Anticancer Evaluation : In vitro assays were performed on MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer) cell lines. The compound showed IC50 values indicating effective inhibition of cell proliferation at low concentrations .
  • Tuberculosis Treatment Potential : Research highlighted its role in inhibiting DprE1 in Mycobacterium tuberculosis cultures, suggesting its potential as a novel therapeutic agent against drug-resistant strains .

Q & A

Q. What are the common synthetic routes for N-benzyl-6-fluoro-1,3-benzothiazol-2-amine, and how can reaction efficiency be optimized?

The synthesis typically involves two key steps:

Formation of the benzothiazole core : Cyclization of 2-aminothiophenol derivatives with halogenated precursors (e.g., 6-fluorobenzyl chloride) under basic conditions.

Amide/N-alkylation : Reaction with benzyl halides or coupling agents (e.g., DCC or EDC) to introduce the benzyl group.
Optimization strategies include:

  • Temperature control (e.g., reflux in CHCl₃ for 6 hours ensures completion without side reactions) .
  • Solvent selection (polar aprotic solvents like DMF improve yields).
  • Purification via column chromatography or crystallization from ethanol/water mixtures .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., fluorine at C6, benzyl group at N2) and monitor reaction progress .
  • FT-IR : Identify functional groups (e.g., C-N stretches at ~1668 cm⁻¹, S-C vibrations in the benzothiazole ring) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺ ≈ 289.08 g/mol) .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry (e.g., SHELX refinement for H-bonded dimer structures) .

Q. How does the fluorine substituent at C6 influence the compound’s reactivity?

The electron-withdrawing fluorine atom:

  • Enhances electrophilic substitution at electron-rich positions (e.g., C4/C7).
  • Stabilizes intermediates in nucleophilic aromatic substitution (e.g., replacement with amines or thiols under basic conditions).
  • Modulates electronic properties for biological targeting (e.g., increased binding affinity to enzymes via polar interactions) .

Q. What are the standard protocols for evaluating the compound’s stability under laboratory conditions?

  • Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (typically >200°C for benzothiazoles).
  • HPLC Purity Monitoring : Track degradation products (e.g., hydrolysis of the benzothiazole ring in acidic/basic media) .
  • Light Sensitivity Tests : Store in amber vials at -20°C to prevent photodegradation .

Q. Which databases or tools are recommended for structural validation?

  • Cambridge Structural Database (CSD) : Compare bond lengths/angles with similar benzothiazole derivatives .
  • SHELX Suite : Refine crystallographic data (e.g., triclinic P1 space group with R-factor <0.05) .
  • PubChem/ChEMBL : Cross-reference spectral and bioactivity data .

Advanced Research Questions

Q. How can discrepancies in reported bioactivity data (e.g., IC₅₀ variations) be resolved?

  • Assay Standardization : Use consistent cell lines (e.g., HCT-116 for anticancer studies) and controls .
  • Purity Validation : Confirm compound integrity via HPLC (>95% purity) and elemental analysis .
  • Mechanistic Profiling : Employ SPR or ITC to quantify binding kinetics with targets (e.g., kinases or bacterial enzymes) .

Q. What strategies optimize this compound derivatives for enhanced pharmacokinetics?

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amines) to improve solubility .
  • LogP Adjustment : Replace the benzyl group with polar substituents (e.g., pyridyl) to reduce hydrophobicity .
  • Metabolic Stability Assays : Use liver microsomes to identify vulnerable sites (e.g., sulfur oxidation in the thiazole ring) .

Q. How can computational methods predict this compound’s interaction with biological targets?

  • Molecular Docking (AutoDock Vina) : Model binding to ATP-binding pockets (e.g., EGFR kinase) using PDB structures .
  • MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories .
  • QSAR Modeling : Corrogate substituent effects (e.g., Hammett σ values for fluorine) with activity .

Q. What experimental approaches validate the compound’s proposed mechanism of action in cancer cells?

  • Western Blotting : Detect apoptosis markers (e.g., cleaved caspase-3) post-treatment .
  • RNA-seq : Identify dysregulated pathways (e.g., p53 or MAPK signaling) .
  • SAR Studies : Compare analogs to pinpoint critical functional groups (e.g., fluoro vs. chloro at C6) .

Q. How can crystallographic data resolve contradictions in regiochemical assignments?

  • Twinned Data Refinement : Use SHELXL to model overlapping electron densities in high-symmetry space groups .
  • Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., N–H⋯N H-bonds) to confirm dimer formation .
  • Multipole Refinement : Resolve ambiguities in fluorine positioning using high-resolution (<0.8 Å) datasets .

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